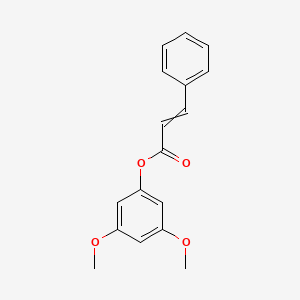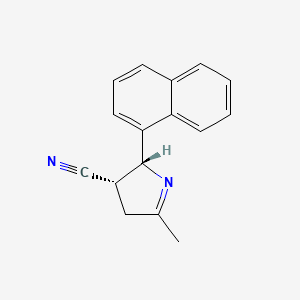![molecular formula C11H18O B14379790 2-Hexylidene-3-oxabicyclo[3.1.0]hexane CAS No. 90075-15-3](/img/structure/B14379790.png)
2-Hexylidene-3-oxabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexylidene-3-oxabicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a hexylidene group and an oxabicyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylidene-3-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient annulation reactions are key to achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexylidene-3-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the bicyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound
Aplicaciones Científicas De Investigación
2-Hexylidene-3-oxabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a valuable building block in synthetic chemistry, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism by which 2-Hexylidene-3-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific binding interactions, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on identifying key molecular targets and elucidating the pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound shares a similar bicyclic structure but differs in functional groups and reactivity.
Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but may vary in substituents and functional groups.
Uniqueness
2-Hexylidene-3-oxabicyclo[3.1.0]hexane is unique due to its hexylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in synthetic and medicinal chemistry .
Propiedades
Número CAS |
90075-15-3 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-hexylidene-3-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-11-10-7-9(10)8-12-11/h6,9-10H,2-5,7-8H2,1H3 |
Clave InChI |
PWUUCLQTAJUDGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C1C2CC2CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)



oxophosphanium](/img/structure/B14379739.png)
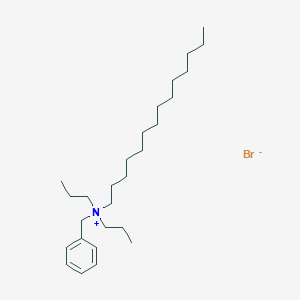

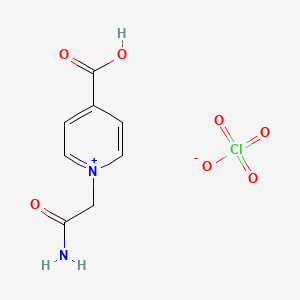
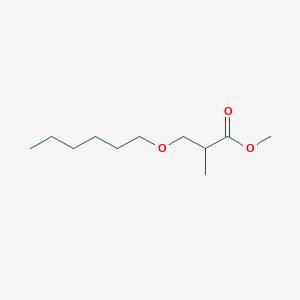
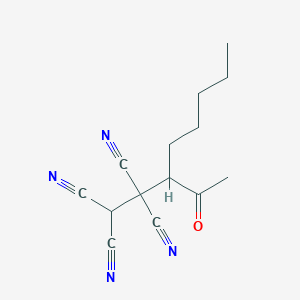
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
